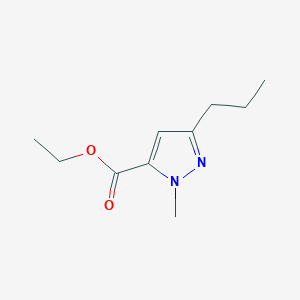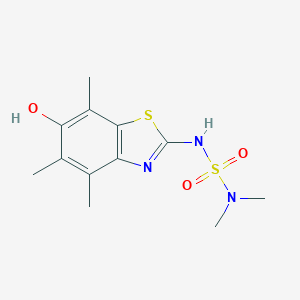
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole, also known as DMABT, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is not fully understood. However, studies have suggested that 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole inhibits the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been found to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent cognitive decline. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has also been found to have antioxidant properties and can scavenge free radicals. In addition, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been shown to have anticoagulant properties and can prevent blood clotting.
Advantages And Limitations For Lab Experiments
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is also relatively inexpensive compared to other compounds with similar properties. However, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is also relatively toxic and can be harmful if not handled properly.
Future Directions
There are several future directions for research on 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole. One area of interest is the development of new synthetic methods for 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole at the molecular level. This could lead to the development of new drugs that target specific pathways involved in cancer and other diseases. Finally, there is a need for more in vivo studies to investigate the efficacy and safety of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole in animal models of disease.
Synthesis Methods
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole can be synthesized through a multi-step process involving the condensation of 2-aminobenzenethiol and methyl acetoacetate, followed by the reaction with dimethylsulfamoyl chloride and hydrolysis. The final product is obtained as a yellow solid with a melting point of 203-205°C.
Scientific Research Applications
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has shown potential in various scientific research applications. Studies have shown that 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has anticancer properties and can inhibit the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has also been found to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis. In addition, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been shown to have neuroprotective effects and can prevent cognitive decline in animal models of Alzheimer's disease.
properties
CAS RN |
120164-84-3 |
|---|---|
Product Name |
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole |
Molecular Formula |
C12H17N3O3S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H17N3O3S2/c1-6-7(2)10(16)8(3)11-9(6)13-12(19-11)14-20(17,18)15(4)5/h16H,1-5H3,(H,13,14) |
InChI Key |
GAOXANZVESXFQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C |
synonyms |
Sulfamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



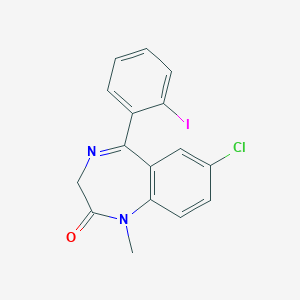
![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
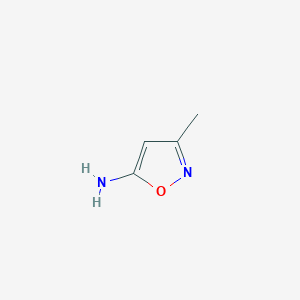
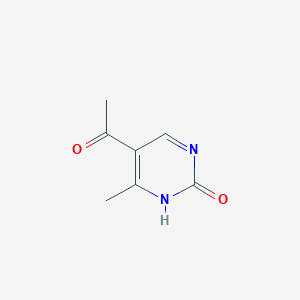
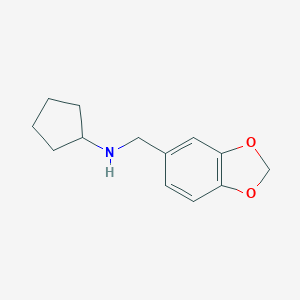
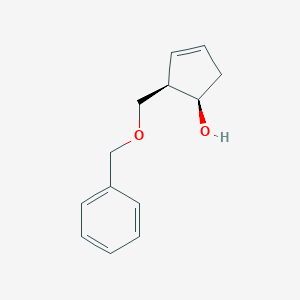
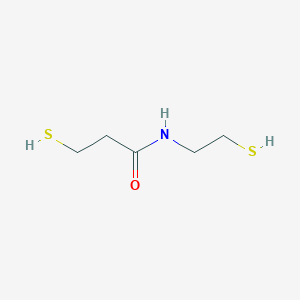
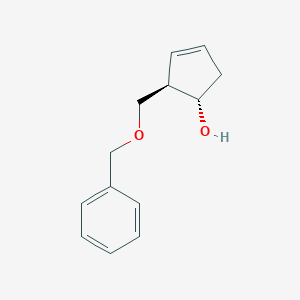
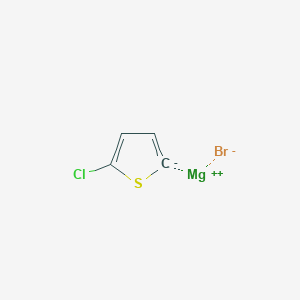
![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
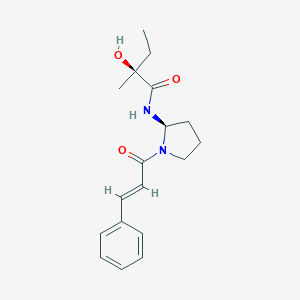
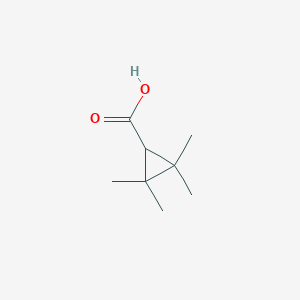
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
